methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
Description
Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a chiral compound characterized by:
- Stereochemistry: (2R,3S) configuration.
- Functional groups: A methyl ester, a tert-butoxycarbonyl (Boc)-protected amino group, a 2-aminophenyl substituent, and a hydroxyl group at the 3-position.
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl (2R,3S)-3-(2-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-7-5-6-8-10(9)16/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1 |
InChI Key |
DFHJCDNYIIKDMI-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1N)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1N)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Boc Protection of the Amino Group
The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride under mild basic conditions:
Reagents : Boc₂O, triethylamine (TEA), tetrahydrofuran (THF).
Conditions : 0–25°C, 4–6 hours.
Yield : ~85–90% (analogous Boc-protection reactions).
Step 2: Aldol Reaction for Backbone Formation
A stereoselective aldol reaction between the Boc-protected amino acid derivative and a substituted benzaldehyde generates the hydroxypropanoate backbone:
Catalyst : Proline-derived organocatalyst (e.g., (S)-proline).
Solvent : Dichloromethane (DCM) or THF.
Diastereomeric Ratio : >20:1 (2R,3S vs. other stereoisomers).
Step 3: Esterification
The carboxylic acid intermediate is methylated using dimethyl carbonate (DMC) or methyl iodide:
Reagents : DMC, potassium carbonate (K₂CO₃).
Conditions : Reflux in acetone, 12 hours.
Purity : >95% (HPLC analysis).
Step 4: Deprotection and Final Isolation
The Boc group is removed under acidic conditions:
Reagents : Trifluoroacetic acid (TFA) in DCM.
Workup : Neutralization with aqueous NaHCO₃, extraction, and crystallization.
Overall Yield : 55–60%.
Industrial-Scale Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5–10 mol% | 1–2 mol% (flow chemistry) |
| Reaction Time | 24–48 hours | 2–4 hours (microwave-assisted) |
| Purification | Column Chromatography | Crystallization or distillation |
| Throughput | 1–10 g/day | 1–5 kg/day |
Industrial methods emphasize cost efficiency via:
- Continuous flow reactors for aldol steps.
- Automated crystallization systems for high-purity isolation.
Critical Analytical Data
Stereochemical Validation
| Method | Parameters | Result |
|---|---|---|
| X-ray Crystallography | Space group P2₁, a = 5.418 Å, b = 8.126 Å, c = 26.305 Å | Confirmed (2R,3S) configuration |
| Chiral HPLC | Chiralpak AD-H column, hexane:isopropanol (90:10) | Retention time: 12.3 min (single peak) |
Purity Assessment
| Technique | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient | 98.2% |
| ¹H NMR | 500 MHz, DMSO-d₆ | No detectable impurities |
Comparative Methodologies
| Synthetic Route | Advantages | Disadvantages |
|---|---|---|
| Asymmetric Aldol | High enantioselectivity, minimal byproducts | Costly catalysts |
| Enzymatic Resolution | Eco-friendly, mild conditions | Low yields (~40%) |
| Racemic Separation | Simple setup | Wasteful, inefficient |
Challenges and Solutions
- Racemization Risk : Mitigated by low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene).
- Byproduct Formation : Addressed via kinetic control in aldol reactions (slow aldehyde addition).
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may modulate signaling pathways by interacting with cell surface receptors or intracellular proteins.
Comparison with Similar Compounds
Structural Features and Substituents
Key differences in substituents and backbone structures influence reactivity, solubility, and biological activity:
Key Observations :
- The target compound’s 2-aminophenyl group distinguishes it from analogs with phenyl (), thienyl (), or iodophenyl substituents (). The aromatic amine may enhance hydrogen bonding or metal coordination.
- Ester vs. carboxylic acid : Methyl/ethyl esters () improve solubility in organic solvents compared to carboxylic acids (–5).
Stereochemical Variations
Stereochemistry critically impacts biological activity and synthetic pathways:
Key Observations :
Biological Activity
Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features a chirality at the 2 and 3 positions of the propanoate backbone, denoted as (2R,3S). Its molecular formula is , with a molecular weight of approximately 310.35 g/mol. The structural components include:
- Aminophenyl group : Contributes to its biological interactions.
- Tert-butoxycarbonyl (Boc) protected amino group : Enhances stability and solubility.
- Hydroxypropanoate moiety : Potentially involved in enzyme interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological targets. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It may interact with receptors, influencing signaling pathways.
Interaction Studies
Interaction studies focus on binding affinity and specificity towards various biological targets. Techniques employed in these studies include:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) : To assess thermodynamics of binding.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparative table highlighting key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (2R,3S)-3-(4-nitrophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | Contains a nitro group | Nitro groups may enhance electrophilicity |
| Methyl (2R,3S)-3-(4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | Contains a methoxy group | Methoxy groups can influence solubility |
| Methyl (2R,3S)-3-(phenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | Lacks substitution on the phenyl ring | Simpler structure may lead to different reactivity patterns |
Case Studies and Research Findings
Research on this compound has been limited but suggests significant potential for therapeutic applications. For example, studies have indicated that compounds with similar structures exhibit anti-inflammatory and anticancer properties.
- Anti-inflammatory Activity : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokine production.
- Anticancer Properties : Preliminary research indicates that structural analogs may induce apoptosis in cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal methods for introducing the tert-butoxycarbonyl (Boc) protecting group during the synthesis of this compound?
- The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate [(Boc)₂O] under mildly basic conditions (e.g., DMAP or TEA in THF) to protect the amine functionality . Evidence from analogous syntheses shows that flash chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates Boc-protected intermediates .
Q. How can the stereochemical integrity of the (2R,3S) configuration be confirmed during synthesis?
- X-ray crystallography is the gold standard for absolute configuration determination. For example, a related (2R,3S)-configured compound (CCDC 2108000) was resolved in the monoclinic space group P2(1) with unit cell parameters a = 5.4181(15) Å, b = 8.126(3) Å, c = 26.305(6) Å, and β = 90° . Chiral HPLC or polarimetry can supplement this by comparing optical rotations with literature values .
Q. What solvents and reaction conditions minimize racemization during esterification or amidation steps?
- Polar aprotic solvents like THF or DCM, combined with low temperatures (0–25°C), are preferred. Evidence from similar syntheses highlights the use of Na₂SO₄ as a drying agent and diphenyl phosphate as a mild acid catalyst to suppress side reactions .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved for this compound?
- Rotameric equilibria caused by hindered rotation around the carbamate bond (N–COO–) may lead to split signals in NMR. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can coalesce these peaks, confirming dynamic behavior . For example, the tert-butyl group’s signals at δ 1.4 ppm may show splitting due to steric interactions with adjacent substituents .
Q. What strategies mitigate solubility challenges during crystallization for X-ray analysis?
- Slow vapor diffusion with solvent pairs (e.g., hexane/ethyl acetate) or mixed-solvent systems (e.g., DCM/pentane) is effective. A related (2R,3S)-configured compound crystallized at 140 K with dimensions 0.142 × 0.085 × 0.046 mm, yielding a density of 1.435 g/cm³ and F(000) = 512 . Additives like trifluoroacetic acid (0.1% v/v) can enhance crystal lattice stability .
Q. How does the 2-aminophenyl group influence the compound’s stability under acidic or oxidative conditions?
- The aromatic amine is prone to oxidation; thus, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended during storage. The Boc group is acid-labile, requiring neutral to mildly basic conditions (pH 7–9) to prevent cleavage . Stability assays using HPLC-MS under accelerated conditions (40°C, 75% RH) can quantify degradation pathways .
Q. What computational methods validate the observed stereochemistry and electronic properties?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry and predict NMR/IR spectra for comparison with experimental data. The InChIKey
OUUNEDPIBZNRMT-SNVBAGLBSA-Nfor a related compound provides a reference for stereodescriptors . Hirshfeld surface analysis further clarifies intermolecular interactions in the crystal lattice .
Data Contradiction and Resolution
Q. How should researchers address discrepancies between X-ray diffraction data and computational models?
- Refinement errors in X-ray data (e.g., thermal displacement parameters) or solvent inclusion in the crystal lattice may cause mismatches. Re-refining the structure with SHELXL or using alternative software (Olex2) can resolve such issues . Cross-validation with spectroscopic data (e.g., NMR carbonyl signals at ~170 ppm) ensures consistency .
Q. Why might synthetic yields vary significantly between small-scale (1 mmol) and scaled-up (10 mmol) reactions?
- Kinetic vs. thermodynamic control in stereoselective steps may lead to divergent outcomes. For example, a 1 mmol synthesis of a related compound achieved 60% yield via 60-hour heating at 85°C, but scaling up could exacerbate side reactions (e.g., epimerization). Process optimization using Design of Experiments (DoE) and inline FTIR monitoring is advised .
Methodological Tables
Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value |
|---|---|
| Space group | P2(1) (monoclinic) |
| Unit cell dimensions | a = 5.4181(15) Å, b = 8.126(3) Å, c = 26.305(6) Å |
| Density (calc.) | 1.435 g/cm³ |
| Absorption coefficient | 2.755 mm⁻¹ |
Table 2. Recommended Solvent Systems for Purification
| Step | Solvent Ratio (Hexane:Ethyl Acetate) |
|---|---|
| Boc protection | 8:2 → 6:4 (gradient) |
| Final purification | 7:3 (isocratic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
